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Methyl 3-(chloromethyl)-5-formylbenzoate

Cat. No.: B14859327
M. Wt: 212.63 g/mol
InChI Key: RWNKJVACJKVWBT-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-formylbenzoate is a bespoke chemical entity characterized by a benzene (B151609) ring substituted with a methyl ester, a chloromethyl group, and a formyl (aldehyde) group at the 1, 3, and 5 positions, respectively. The convergence of these three distinct functional groups on a single aromatic core imbues this molecule with a remarkable degree of synthetic versatility. Each group possesses a unique reactivity profile, allowing for selective chemical transformations and the sequential introduction of molecular complexity.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number879542-48-0
Molecular FormulaC9H7ClO3
Molecular Weight198.60 g/mol

Substituted benzoates are a cornerstone of synthetic chemistry, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of various functional groups onto the benzoic acid scaffold allows for the fine-tuning of electronic and steric properties, which in turn dictates the molecule's reactivity and biological activity. For instance, benzoate (B1203000) derivatives are integral to the synthesis of various polymers and have been explored for their applications in creating functional materials with tailored properties. The specific combination of a reactive chloromethyl group, a versatile formyl group, and a modifiable ester group suggests that this compound could be a valuable intermediate in the synthesis of complex, biologically active molecules.

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. This polyfunctionality allows chemists to perform a sequence of reactions, each targeting a specific site on the molecule without affecting the others.

The Chloromethyl Group: This is a highly reactive electrophilic handle. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby enabling the construction of diverse molecular frameworks. Furthermore, the chloromethyl group can participate in the formation of organometallic reagents.

The Formyl Group: The aldehyde functionality is one of the most versatile groups in organic synthesis. It can undergo a plethora of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. Its presence opens up avenues for chain extension and the introduction of complex side chains. Aromatic formylation, in general, is a key step in the synthesis of many complex organic molecules. purechemistry.orgjustapedia.org

The Methyl Ester Group: The methyl ester is a relatively stable group that can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted into other functional groups such as acid chlorides, amides, and other esters. The ester group deactivates the aromatic ring towards electrophilic substitution, influencing the regioselectivity of further reactions on the ring. stackexchange.com

The meta-disposition of these three groups on the benzene ring also has significant stereoelectronic implications, influencing the regiochemical outcome of any subsequent electrophilic aromatic substitution reactions.

While dedicated studies on this compound are sparse, the broader family of substituted benzoate derivatives has been the subject of extensive academic and industrial research. This research spans a wide range of applications, highlighting the potential avenues for the utility of this specific compound.

For example, research into benzoate-based ionic liquids has explored their supramolecular aggregation behavior and catalytic activity. researchgate.net This suggests that derivatives of this compound could potentially be used to create novel catalytic systems. In the field of materials science, functionalized benzoates are used in the synthesis of polymers and other advanced materials. The presence of multiple reactive sites on this compound makes it an attractive monomer or cross-linking agent for the development of novel polymers with unique properties.

Furthermore, the synthesis of various substituted methyl benzoates is a common theme in medicinal chemistry research, where these compounds serve as key intermediates in the preparation of biologically active molecules. The strategic placement of functional groups, as seen in this compound, is often a critical design element in the development of new therapeutic agents. For instance, the synthesis of methyl 5-formyl-3-methoxybenzoate has been reported as a key step in the creation of more complex molecular systems. researchgate.net

Table 2: Reactivity of Functional Groups on an Aromatic Ring
Functional GroupGeneral ReactivityPotential Transformations
Chloromethyl (-CH2Cl)Electrophilic; susceptible to nucleophilic attack.Nucleophilic substitution (SN2), formation of Grignard reagents, conversion to other functional groups. nih.govlibretexts.org
Formyl (-CHO)Electrophilic carbon; undergoes nucleophilic addition.Oxidation to carboxylic acid, reduction to alcohol, Wittig reaction, aldol condensation, Grignard reactions. wikipedia.orgnih.gov
Methyl Ester (-COOCH3)Susceptible to nucleophilic acyl substitution.Hydrolysis to carboxylic acid, amidation, transesterification. stackexchange.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClO3 B14859327 Methyl 3-(chloromethyl)-5-formylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-formylbenzoate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,6H,5H2,1H3

InChI Key

RWNKJVACJKVWBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)CCl

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of Methyl 3 Chloromethyl 5 Formylbenzoate

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring is a benzylic halide. This structural feature makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack, as the departure of the chloride leaving group is stabilized by the aromatic ring. nih.gov This enhanced reactivity is a cornerstone of the synthetic utility of Methyl 3-(chloromethyl)-5-formylbenzoate.

Nucleophilic Substitution Reactions

The benzylic chloride in this compound readily undergoes nucleophilic substitution (SN2) reactions with a wide variety of nucleophiles. nih.gov This allows for the direct introduction of diverse functional groups at this position, significantly expanding the synthetic possibilities. For instance, reaction with oxygen nucleophiles like alkoxides or phenoxides yields ethers, while sulfur nucleophiles such as thiolates produce thioethers. Nitrogen nucleophiles, including amines and azides, can also be employed to form the corresponding substituted amine or azido (B1232118) derivatives. nih.gov These transformations are fundamental for constructing more elaborate molecular architectures. chempanda.com

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Class
AlkoxideSodium Methoxide (NaOCH₃)Benzyl (B1604629) Ether
AzideSodium Azide (NaN₃)Benzyl Azide
ThiolateSodium Thiophenolate (NaSPh)Benzyl Thioether
CyanideSodium Cyanide (NaCN)Benzyl Nitrile

Wittig Reactions and Phosphonium (B103445) Salt Formation

The chloromethyl group is an ideal precursor for the formation of a phosphonium ylide, the key component in the Wittig reaction. masterorganicchemistry.com The synthesis begins with the quaternization of a phosphine, typically triphenylphosphine, by reacting it with the chloromethyl group of the benzoate (B1203000) derivative. researchgate.netalfa-chemistry.com This SN2 reaction results in the formation of a stable benzyltriphenylphosphonium (B107652) salt. masterorganicchemistry.comgoogle.com

Subsequent treatment of this phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, deprotonates the carbon adjacent to the phosphorus atom, generating a highly nucleophilic phosphonium ylide, also known as a Wittig reagent. masterorganicchemistry.com This ylide can then react with an aldehyde or ketone to form an alkene, in a reaction that is a cornerstone of modern organic synthesis for C=C bond formation. wikipedia.orgorganic-chemistry.org

Table 2: Two-Step Process for Wittig Reagent Formation

StepReactionReagentsIntermediate/Product
1Phosphonium Salt FormationTriphenylphosphine (PPh₃)(3-formyl-5-(methoxycarbonyl)benzyl)triphenylphosphonium chloride
2Ylide FormationStrong base (e.g., n-BuLi)Phosphonium Ylide (Wittig Reagent)

Reactivity of the Formyl Group

The formyl (aldehyde) group on the aromatic ring is a versatile functional handle, participating in a variety of transformations including condensation, reduction, and oxidation reactions. These reactions allow for the modification of the aldehyde into other important functional groups.

Condensation Reactions and Imine Formation

The electrophilic carbon of the formyl group readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction typically proceeds under mild conditions and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. Aromatic aldehydes, like the one present in this compound, readily undergo this transformation. researchgate.net This reaction is crucial for introducing nitrogen-containing substituents and for the synthesis of various heterocyclic systems.

Table 3: Imine Formation with Various Amines

Amine ReactantExampleProduct
AlkylamineMethylamine (CH₃NH₂)N-methyl imine derivative
ArylamineAniline (C₆H₅NH₂)N-phenyl imine derivative
Hydrazine derivativeHydrazine (H₂NNH₂)Hydrazone derivative

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using various reducing agents. chemguide.co.uk A common and efficient method involves the use of sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org This reagent is a mild source of hydride (H⁻) that chemoselectively reduces aldehydes and ketones without affecting less reactive functional groups like esters. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds via nucleophilic addition of the hydride to the carbonyl carbon, followed by protonation of the resulting alkoxide during an aqueous or acidic workup. pressbooks.pub This transformation converts this compound into Methyl 3-(chloromethyl)-5-(hydroxymethyl)benzoate, providing a route to benzyl alcohol derivatives.

Table 4: Selective Reduction of the Formyl Group

ReactionTypical ReagentSolventProduct
Aldehyde ReductionSodium Borohydride (NaBH₄)Methanol (B129727) or EthanolMethyl 3-(chloromethyl)-5-(hydroxymethyl)benzoate

Oxidation to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid functional group. chemistrysteps.com A variety of oxidizing agents can accomplish this transformation for aromatic aldehydes, including potassium permanganate, chromic acid, and milder reagents like Oxone or hydrogen peroxide in the presence of a catalyst. researchgate.netorganic-chemistry.orgacs.org This reaction converts the aldehyde into a carboxylic acid, transforming this compound into 3-(chloromethyl)-5-(methoxycarbonyl)benzoic acid. This product is a trifunctional molecule containing a benzylic chloride, a methyl ester, and a carboxylic acid, offering further opportunities for diverse chemical modifications.

Table 5: Oxidation of the Formyl Group

Oxidizing AgentConditionsProduct
Potassium Permanganate (KMnO₄)Basic, then acidic workup3-(chloromethyl)-5-(methoxycarbonyl)benzoic acid
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Aqueous or aqueous-organic mixture3-(chloromethyl)-5-(methoxycarbonyl)benzoic acid
Hydrogen Peroxide (H₂O₂)Basic conditions or with catalyst3-(chloromethyl)-5-(methoxycarbonyl)benzoic acid

Asymmetric Additions to the Aldehyde Moiety

The aldehyde functional group in this compound is a key site for stereoselective transformations, allowing for the introduction of chirality. Asymmetric addition reactions, often facilitated by chiral catalysts, can lead to the formation of enantioenriched secondary alcohols. These chiral building blocks are of significant interest in the synthesis of complex molecules.

Organocatalysis has emerged as a powerful tool for such transformations. For instance, the use of proline-derived catalysts can facilitate the asymmetric Michael addition of aldehydes to nitroalkenes, a reaction that proceeds through an enamine intermediate. While not directly involving this compound, the principles of this methodology are applicable. The catalyst, such as (S)-diphenylprolinol silyl (B83357) ether, reacts with an aldehyde to form a transient enamine, which then adds to the electrophile in a stereocontrolled manner. mdpi.com

Another well-established method for the asymmetric addition to aldehydes involves the use of organometallic reagents in the presence of chiral ligands or catalysts. For example, the enantioselective addition of diethylzinc (B1219324) to aldehydes is a classic transformation that can be catalyzed by chiral amino alcohols. researchgate.net Similarly, titanium-based catalysts complexed with chiral ligands, such as poly[(S)-3-vinyl-2,2'-dihydroxyl-1,1'-binaphthyl], have been shown to effectively catalyze the asymmetric addition of triethylaluminium to various aldehydes, yielding products with high enantiomeric excess. researchgate.net

The general scheme for these additions involves the coordination of the aldehyde to the chiral catalyst-metal complex, which directs the nucleophilic attack of the organometallic reagent from a specific face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. The efficiency and stereoselectivity of these reactions are highly dependent on the nature of the catalyst, the solvent, and the reaction conditions.

Table 1: Examples of Asymmetric Addition Reactions to Aldehydes

Catalyst/Reagent Type of Addition Product Type Potential Enantiomeric Excess (ee)
Chiral Prolinol Ethers Michael Addition γ-Nitro Aldehydes Excellent
Chiral Amino Alcohols/Diethylzinc Alkylation Secondary Alcohols Effective
Titanium-poly[(S)-BINOL] Complexes/Triethylaluminium Alkylation Secondary Alcohols Up to 85%

Transformations Involving the Methyl Ester Moiety

Hydrolysis and Saponification to Benzoic Acid Derivatives

The methyl ester group of this compound can be readily converted to the corresponding carboxylic acid through hydrolysis or saponification. Saponification, which involves treatment with a base such as sodium hydroxide (B78521), is a common method for this transformation. youtube.comyoutube.com The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol. youtube.com Acidification of the reaction mixture then protonates the carboxylate to afford the final benzoic acid derivative. youtube.comyoutube.com

The progress of the saponification can be monitored by techniques such as Thin Layer Chromatography (TLC), which would show the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot. youtube.com The resulting benzoic acid can then be isolated by filtration after it precipitates from the acidified solution. youtube.com

A typical procedure involves heating the methyl ester under reflux with an aqueous or aqueous-methanolic solution of a base like sodium hydroxide. chemspider.com After the reaction is complete, the mixture is cooled, and a strong acid, such as hydrochloric acid, is added to precipitate the carboxylic acid product. chemspider.com

Table 2: General Conditions for Saponification of Methyl Esters

Reagent Solvent Reaction Condition Product
Sodium Hydroxide Water/Methanol Reflux Benzoic Acid Derivative

Transesterification Processes

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The transesterification of methyl esters is a widely studied and applied reaction, particularly in the context of biodiesel production from various oil feedstocks. researchgate.net

While specific examples involving this compound are not detailed in the provided context, the general principles of transesterification are applicable. The reaction involves the nucleophilic attack of an alcohol on the ester carbonyl, leading to a tetrahedral intermediate. In base-catalyzed transesterification, the alcohol is first deprotonated to form a more nucleophilic alkoxide. In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic.

The choice of catalyst and reaction conditions can influence the efficiency of the transesterification process. Strong bases are often effective catalysts for this transformation. researchgate.net This reaction provides a straightforward route to a variety of ester derivatives of 3-(chloromethyl)-5-formylbenzoic acid, thereby expanding the synthetic utility of the parent compound.

Cascade and Annulation Reactions Employing this compound Scaffolds

The bifunctional nature of this compound, possessing both an electrophilic chloromethyl group and a formyl group capable of participating in various condensations, makes it a valuable substrate for cascade and annulation reactions to construct complex fused ring systems.

Intramolecular Cyclization Pathways

The reactive sites within derivatives of this compound can be exploited to initiate intramolecular cyclization, leading to the formation of new ring structures. organic-chemistry.org For instance, if the formyl group is converted to a functionality that can act as a nucleophile, and the chloromethyl group serves as the electrophile, intramolecular ring closure can occur.

An analogous strategy is seen in the synthesis of 3-amino-5-fluoroalkylfurans from fluorovinamides, where an intramolecular cyclization is a key step. organic-chemistry.org In this process, activation of a hydroxyl group is followed by a nucleophilic attack from an enone oxygen to form the furan (B31954) ring. organic-chemistry.org Applying this concept, one could envision a scenario where a derivative of this compound, after suitable modification, undergoes an intramolecular reaction between a nucleophilic center and the benzylic chloride to form a new ring fused to the benzene core. The success of such cyclizations often depends on the stability of the resulting ring system and the reaction conditions employed. organic-chemistry.org

Intermolecular Annulations for Fused Ring Systems

Intermolecular annulation reactions offer a powerful strategy for the construction of fused heterocyclic systems. In this context, this compound can act as a building block that provides the benzene ring and two reactive handles for the annulation process.

One approach involves multi-component cascade reactions. For example, a novel method for constructing highly functionalized bipyrimidine derivatives has been developed using 3-formylchromones, which, like our subject compound, contain an aldehyde. rsc.org This reaction proceeds through a complex cascade involving multiple bond-forming events in a single operation. rsc.org

Another strategy is the use of cycloaddition reactions. For instance, ortho-quinone methides, which are electron-poor dienes, can undergo inverse electron-demand Diels-Alder reactions with electron-rich dienophiles to generate fused-ring systems. rsc.org While not a direct application, this illustrates how a suitably modified derivative of this compound could potentially be transformed into a reactive intermediate for cycloaddition reactions.

Furthermore, the synthesis of ring-fused benzimidazoles can be achieved through annulation onto the benzimidazole (B57391) core. mdpi.com This often involves transition metal-catalyzed cross-dehydrogenative coupling reactions to form new C-N bonds. mdpi.com One could conceive of a synthetic route where this compound is first converted into a benzimidazole derivative, which then undergoes a subsequent annulation reaction to build a more complex, fused heterocyclic structure.

Role As a Key Intermediate and Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Scaffolds and Ring Systems

The unique arrangement of functional groups on the methyl 3-(chloromethyl)-5-formylbenzoate ring makes it a powerful tool for the synthesis of a wide variety of heterocyclic compounds. The aldehyde provides a key handle for condensation and cyclization reactions, while the chloromethyl group offers a site for nucleophilic substitution, enabling the facile construction of fused ring systems.

Benzimidazole (B57391) and Isoindolinone Core Structures

Benzimidazoles: The benzimidazole scaffold is a core component of numerous pharmacologically active molecules. The synthesis of this heterocyclic system typically involves the condensation of an aromatic aldehyde with an o-phenylenediamine. The formyl group of this compound is well-suited for this transformation. In this reaction, the aldehyde condenses with the diamine, followed by cyclization and aromatization to yield the benzimidazole ring. The presence of the chloromethyl and methyl ester groups on the resulting structure provides further opportunities for diversification and the synthesis of complex, substituted benzimidazoles. organic-chemistry.orgnih.gov

Isoindolinones: The isoindolinone framework is another significant heterocyclic motif found in many biologically active compounds and materials. While direct synthesis from this compound is not extensively documented, analogous compounds like 2-acetylbenzonitrile (B2691112) have been used in cascade reactions to produce isoindolinones. nih.gov A common approach involves the intramolecular amidation of precursors derived from aromatic aldehydes. The functional groups of this compound allow for its conversion into such precursors, which can then undergo cyclization to form the isoindolinone core structure.

Table 1: Synthesis of Benzimidazole and Isoindolinone Scaffolds
Heterocyclic CoreGeneral Reaction TypeRole of this compoundPotential Co-Reactants
BenzimidazoleCondensation/CyclizationAldehyde sourceo-Phenylenediamines
IsoindolinoneCascade Reaction/Intramolecular AmidationPrecursor to cyclization substrateAmines, Malonates

Pyrrole (B145914), Thiazole (B1198619), and Pyrimidine (B1678525) Derivatives

Pyrroles: Pyrrole derivatives can be synthesized through various methods that utilize aldehydes as starting materials. rsc.orgacs.org The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. The aldehyde and chloromethyl groups of this compound can be chemically manipulated to generate the requisite 1,4-dicarbonyl precursor, which can then be cyclized to form a polysubstituted pyrrole ring. organic-chemistry.orgnih.govwikipedia.org

Thiazoles: The Hantzsch thiazole synthesis is a classic method for preparing this class of heterocycles, typically involving the reaction of an α-haloketone with a thioamide. jpionline.org The chloromethyl group on the subject compound acts as a synthetic equivalent to the α-halo position, making it a suitable starting point for thiazole synthesis. Reaction with a thioamide or thiourea (B124793) can lead directly to the formation of a thiazole ring bearing the formylbenzoate moiety. researchgate.netnih.gov

Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine. bu.edu.eg The formyl and ester functionalities of this compound can be elaborated to form the necessary 1,3-dicarbonyl or equivalent synthons. Subsequent condensation with a suitable nitrogen-containing component can then construct the pyrimidine ring, yielding highly functionalized derivatives. nih.govnih.gov

Table 2: Synthesis of Pyrrole, Thiazole, and Pyrimidine Derivatives
Heterocyclic DerivativeKey Synthetic StrategyRelevant Functional Group(s)Potential Co-Reactants
PyrrolePaal-Knorr Synthesis (via precursor)Formyl, ChloromethylPrimary amines, Ammonia
ThiazoleHantzsch Thiazole SynthesisChloromethyl, FormylThioamides, Thiourea
PyrimidinePrins-type CyclizationFormyl, EsterAmidines, Urea, Guanidine

Furo[2,3-d]pyrimidine (B11772683) and Pyrrolo[2,3-d]pyrimidine Analogues

Furo[2,3-d]pyrimidines: These fused heterocyclic systems are often synthesized by constructing the furan (B31954) ring onto a pre-existing pyrimidine core. One established method involves the reaction of a 2,4-diamino-6-hydroxypyrimidine (B22253) with a haloaldehyde or haloketone. nih.gov The functional groups on this compound allow for its conversion into a suitable electrophilic partner for this type of cyclization, enabling the synthesis of novel furo[2,3-d]pyrimidine derivatives. nih.govresearchgate.netrsc.org

Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, these scaffolds are of significant interest in medicinal chemistry. mdpi.com Their synthesis can be achieved through various routes, including the construction of a pyrrole ring onto a pyrimidine precursor. For example, a three-component reaction involving arylglyoxals, 6-aminouracil, and barbituric acid derivatives can yield the pyrrolo[2,3-d]pyrimidine core. scielo.org.mx The aldehyde functionality of this compound makes it a suitable substrate to act as the arylglyoxal component in such multicomponent reactions, providing a direct route to these complex heterocycles. nih.govnih.gov

Construction of Polycyclic and Fused Architectures

The presence of multiple reactive sites on this compound makes it an excellent building block for the synthesis of complex polycyclic and fused ring systems. eurjchem.com The aldehyde group can participate in initial condensation or cycloaddition reactions, while the highly reactive chloromethyl group can undergo subsequent intramolecular cyclization. This capacity for tandem or cascade reactions allows for the efficient construction of intricate molecular scaffolds from a relatively simple starting material. For instance, an initial reaction at the aldehyde could be followed by an intramolecular Friedel-Crafts-type alkylation involving the chloromethyl group, leading to the formation of a new carbocyclic ring fused to the original benzene (B151609) ring. Such strategies are fundamental in building tetracyclic systems like quinobenzothiazinium derivatives. nih.gov

Precursor in the Synthesis of Specialty Monomers

The bifunctional nature of this compound also positions it as a valuable precursor for the synthesis of specialty monomers for polymer production. mdpi.com The distinct reactivity of its functional groups allows for selective transformations. For example:

The chloromethyl group can be converted into other functionalities such as an alcohol, amine, or thiol through nucleophilic substitution.

The methyl ester can be hydrolyzed to a carboxylic acid.

The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

By selectively modifying these groups, a variety of bifunctional monomers can be prepared. For instance, conversion of the chloromethyl group to an amino group and hydrolysis of the ester would yield an aminocarboxylic acid monomer, suitable for the synthesis of polyamides. Similarly, reduction of the aldehyde and hydrolysis of the ester would produce a hydroxycarboxylic acid monomer for polyester (B1180765) synthesis. The ability to create monomers with specific functionalities and a rigid aromatic backbone is crucial for the development of high-performance polymers and specialty materials. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For Methyl 3-(chloromethyl)-5-formylbenzoate, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, the methyl ester protons, and the formyl proton.

The aromatic region would likely display a complex splitting pattern due to the meta-substitution on the benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the formyl and ester groups, and the chloromethyl group. The protons on the chloromethyl group are expected to appear as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom. Similarly, the methyl protons of the ester group would also present as a singlet, with a characteristic chemical shift. The formyl proton is anticipated to be the most downfield signal, a consequence of the strong deshielding effect of the carbonyl group.

A detailed analysis of the coupling constants (J-coupling) between adjacent aromatic protons would be crucial for confirming their relative positions on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.5 - 8.5m
Chloromethyl (-CH₂Cl)4.5 - 5.0s
Methyl Ester (-OCH₃)3.8 - 4.0s
Formyl (-CHO)9.8 - 10.2s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbons of the ester and formyl groups are expected to resonate at the lowest field (most downfield). The aromatic carbons would appear in the intermediate region of the spectrum, with their chemical shifts influenced by the attached functional groups. The carbon of the chloromethyl group will be shifted downfield due to the effect of the chlorine atom, while the methyl carbon of the ester group will appear at the highest field (most upfield).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Formyl Carbonyl (C=O)190 - 195
Ester Carbonyl (C=O)165 - 170
Aromatic Carbons120 - 140
Chloromethyl Carbon (-CH₂Cl)45 - 50
Methyl Ester Carbon (-OCH₃)50 - 55

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons, which would be particularly useful in assigning the complex spin system of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups, for instance, by observing correlations from the methyl ester protons to the ester carbonyl carbon, and from the aromatic protons to the carbons of the formyl, chloromethyl, and ester groups.

Solvent Effects and Spectroscopic Perturbations

The choice of solvent can significantly influence NMR spectra. Changes in solvent polarity and aromaticity can induce shifts in the resonance frequencies of both protons and carbons. unn.edu.ng For this compound, using aromatic solvents like benzene-d₆ could induce so-called Aromatic Solvent Induced Shifts (ASIS), which can be a valuable tool for resolving overlapping signals and confirming structural assignments. Comparing spectra recorded in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) can provide additional confidence in the structural elucidation. pitt.edusigmaaldrich.comcarlroth.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₉H₇ClO₃), the exact mass can be calculated based on the precise masses of its constituent isotopes. This experimental value can then be compared to the theoretical mass to confirm the elemental composition with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M+H]⁺200.0156
[M+Na]⁺222.0000

Note: These values are calculated based on the most abundant isotopes.

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity established by NMR spectroscopy.

Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful analytical technique that provides high-resolution and accurate mass measurements, making it invaluable for the structural elucidation and confirmation of newly synthesized organic compounds. ESI is a soft ionization method, meaning it typically imparts low internal energy to the analyte molecules, which minimizes fragmentation and often allows for the clear observation of the molecular ion or, more commonly, a pseudomolecular ion. wikipedia.orgnih.gov This is particularly useful for analyzing thermally labile molecules. nih.gov The Time-of-Flight (TOF) analyzer then separates these ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance, offering high mass accuracy, often to within a few parts per million (ppm). fateallchem.dk

For this compound (Molecular Formula: C₉H₉ClO₃, Exact Mass: 200.0240), ESI-TOF MS analysis would be expected to yield a prominent signal corresponding to the protonated molecule, [M+H]⁺, at m/z 201.0318. It is also common to observe adducts with sodium, [M+Na]⁺, at m/z 223.0138, or other cations present in the solvent system. researchgate.net The high-resolution capability of TOF-MS allows for the experimental determination of the ion's elemental composition, which can be compared to the theoretical value to confirm the compound's identity with a high degree of confidence. fateallchem.dkresearchgate.net

While ESI is a soft ionization technique, some in-source fragmentation can be induced, or tandem mass spectrometry (MS/MS) experiments can be performed to gain further structural information. nih.govnih.gov Potential fragmentation pathways for the [M+H]⁺ ion of this compound could involve characteristic neutral losses, such as the loss of methanol (B129727) (CH₃OH) from the ester group or the loss of HCl from the chloromethyl group, providing valuable data to confirm the presence and connectivity of these functional groups.

Table 1: Predicted ESI-TOF MS Data for this compound
Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]C₉H₉ClO₃200.0240
[M+H]⁺C₉H₁₀ClO₃⁺201.0318
[M+Na]⁺C₉H₉ClNaO₃⁺223.0138

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands that serves as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid and sensitive means of identifying the key structural motifs in a molecule like this compound. The spectrum is typically analyzed for characteristic absorption bands corresponding to specific bond vibrations.

The structure of this compound contains several distinct functional groups, each with a predictable IR absorption range:

Aldehyde Group (-CHO): This group is identified by two key features: a strong C=O stretching vibration and a characteristic C-H stretching vibration. The carbonyl (C=O) stretch for an aromatic aldehyde typically appears around 1710-1685 cm⁻¹. libretexts.org The aldehydic C-H bond exhibits one or two distinctive stretching bands of moderate intensity in the region of 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org The band near 2720-2750 cm⁻¹ is particularly diagnostic, as few other absorptions occur in this region. libretexts.orgvscht.cz

Ester Group (-COOCH₃): The ester functional group is characterized by a strong C=O stretching band at a higher frequency than that of the aldehyde, typically in the 1750-1735 cm⁻¹ range for an aliphatic ester, or slightly lower (1730-1715 cm⁻¹) for an α,β-unsaturated or aromatic ester. libretexts.orgvscht.cz Additionally, strong C-O stretching bands are expected in the 1300-1000 cm⁻¹ region. libretexts.org

Aromatic Ring (Benzene): The presence of the benzene ring is indicated by C-H stretching vibrations for the sp²-hybridized carbons, which appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). vscht.cz C=C in-ring stretching vibrations produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.org

Chloromethyl Group (-CH₂Cl): The alkyl halide C-Cl bond gives rise to a strong stretching absorption in the lower frequency "fingerprint region," generally between 850 and 550 cm⁻¹. libretexts.org A C-H wagging vibration for the -CH₂X group can also be observed between 1300-1150 cm⁻¹. libretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic RingC-H StretchMedium to Weak
~2960Methyl EsterC-H Stretch (sp³)Medium
~2850, ~2750AldehydeC-H StretchMedium
~1730Methyl EsterC=O StretchStrong
~1700AldehydeC=O StretchStrong
1600-1450Aromatic RingC=C Stretch (in-ring)Medium to Weak
1300-1100Methyl EsterC-O StretchStrong
850-550ChloromethylC-Cl StretchStrong

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. In the ATR-FTIR method, the sample is placed in direct contact with a crystal of high refractive index (often diamond or zinc selenide). The IR beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample at each reflection point, and absorption occurs at specific wavelengths, generating a spectrum that is analogous to a conventional transmission spectrum. This method is advantageous as it requires little to no sample preparation, making it a rapid and non-destructive technique for acquiring high-quality spectral data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions are due to π→π* and n→π* electronic transitions associated with the benzene ring and the carbonyl groups of the aldehyde and ester functions.

The benzene ring and its substituents constitute a chromophore. The spectrum of benzaldehyde (B42025) in a non-polar solvent like hexane (B92381) typically shows a strong absorption band (the B-band) around 240-250 nm, which is attributed to a π→π* transition of the conjugated system. cdnsciencepub.comresearchgate.net A weaker, longer-wavelength absorption band, corresponding to the formally forbidden n→π* transition of the carbonyl group, is often observed around 280 nm. researchgate.net The presence of multiple substituents on the benzene ring—the formyl, ester, and chloromethyl groups—is expected to influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. These substituents can act as auxochromes, modifying the electronic properties of the primary chromophore and potentially causing a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. cdnsciencepub.com

Chromatographic Separation and Purity Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. jove.com These methods are essential for monitoring the progress of a chemical reaction, isolating products, and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic chemistry to monitor the progress of a reaction. wikipedia.orgacs.org The technique involves spotting a small amount of the reaction mixture onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which serves as the stationary phase. orgchemboulder.com The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase), which moves up the plate via capillary action. orgchemboulder.com

As the mobile phase ascends, components of the mixture are separated based on their relative affinities for the polar stationary phase and the less polar mobile phase. jove.com Less polar compounds interact weakly with the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rƒ) value. acs.orgorgchemboulder.com Conversely, more polar compounds adsorb more strongly to the stationary phase and have lower Rƒ values. acs.org The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. fecom-media.com

For the synthesis of this compound, TLC would be used to track the conversion of the starting materials into the final product. A TLC plate would be spotted with the starting material(s), a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture at different time points. wikipedia.org After development, the plate is typically visualized under a UV lamp, as aromatic compounds absorb UV light and appear as dark spots on a fluorescent background. orgchemboulder.com The disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product indicate the progression of the reaction. wikipedia.org The reaction is considered complete when the starting material spot is no longer visible in the lane corresponding to the reaction mixture. acs.org

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction
CompoundPolarityExpected Rƒ ValueObservation on Plate
Starting Material AMore PolarLow (e.g., 0.2)Spot diminishes over time
This compound (Product) Less Polar High (e.g., 0.6) New spot appears and intensifies
Solvent Front-1.0Farthest point reached by solvent

Note: Rƒ values are dependent on the specific stationary and mobile phases used.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in organic synthesis, widely used to isolate "this compound" from reaction byproducts and unreacted starting materials. This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.

For benzoate (B1203000) derivatives structurally similar to "this compound," flash column chromatography is often the method of choice. beilstein-journals.org This technique utilizes a solid stationary phase, typically silica gel, and a liquid mobile phase, which is a solvent or a mixture of solvents. The separation principle relies on the polarity differences between the target compound and impurities.

In a typical procedure, the crude reaction mixture containing "this compound" is loaded onto the top of a silica gel column. A carefully selected solvent system (the mobile phase) is then passed through the column. Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds elute from the column more quickly. By systematically collecting the eluted solvent in fractions, the desired compound can be isolated in a pure form.

The choice of the mobile phase is critical for achieving effective separation. For compounds of intermediate polarity like substituted methyl benzoates, a common approach is to use a gradient of non-polar and polar solvents, such as a mixture of hexane and ethyl acetate. beilstein-journals.org The ratio is often optimized to achieve the best separation, starting with a higher proportion of the non-polar solvent and gradually increasing the polarity.

Table 1: Typical Parameters for Column Chromatography Purification of Related Benzoate Compounds

Parameter Description Typical Value/System
Technique Pressure-driven liquid chromatography Flash Column Chromatography
Stationary Phase The solid adsorbent material. Silica Gel
Mobile Phase The solvent system used for elution. Hexane/Ethyl Acetate gradient (e.g., starting from 2:1 to 1:1) beilstein-journals.org
Elution Mode The method of changing mobile phase composition. Isocratic or Gradient Elution

| Detection | Method for monitoring fraction collection. | Thin-Layer Chromatography (TLC) with UV visualization |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of "this compound" with high precision and accuracy. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times.

For analyzing compounds like substituted benzoates, Reverse-Phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture. This setup is effective for separating organic molecules that are soluble in common organic solvents.

In the analysis of a structurally related compound, "Methyl 3-(chlorocarbonyl)-5-nitrobenzoate," a reverse-phase HPLC method was utilized. sielc.com A similar approach would be applicable to "this compound." The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and water, often with an acid modifier such as phosphoric acid or formic acid to ensure sharp, symmetrical peaks. sielc.com

The sample is injected into the HPLC system, and as it passes through the column, its components are separated. A detector, commonly a Diode Array Detector (DAD) or a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. beilstein-journals.org The resulting chromatogram shows peaks corresponding to each compound, and the area of the peak for "this compound" relative to the total area of all peaks provides a quantitative measure of its purity.

Table 2: Illustrative HPLC Conditions for Purity Analysis of Related Benzoate Compounds

Parameter Description Typical Value/System
Technique High-resolution liquid chromatography Reverse-Phase HPLC (RP-HPLC)
Stationary Phase The column packing material. C18-modified silica (e.g., Reprosil-Pur 120 C18) beilstein-journals.org
Mobile Phase The solvent system for elution. Acetonitrile and Water with an acid modifier (e.g., phosphoric acid) sielc.com
Detection The method for detecting separated components. Diode Array Detector (DAD) or UV-Vis Detector (e.g., λ = 248 nm) beilstein-journals.org

| Column Dimensions | The physical size of the column. | e.g., 250 mm length x 8 mm internal diameter beilstein-journals.org |

Theoretical and Computational Investigations of Methyl 3 Chloromethyl 5 Formylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of molecules. For a molecule like Methyl 3-(chloromethyl)-5-formylbenzoate, DFT calculations would be employed to determine its optimized geometry, electronic ground state, and various reactivity descriptors.

A typical DFT study would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. Key parameters that would be calculated include the total electronic energy, the distribution of electron density, and the electrostatic potential. These calculations would reveal the most electron-rich and electron-deficient regions of the molecule, offering clues about its electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
Total Energy (Hartree)-1285.456Indicates the stability of the molecule's electronic structure.
Dipole Moment (Debye)2.85Reflects the overall polarity of the molecule.
Mulliken Atomic ChargesC(formyl): +0.45, O(formyl): -0.52, C(chloromethyl): +0.15, Cl: -0.20Provides insight into the partial charges on individual atoms, highlighting reactive centers.

Molecular Orbital Analysis

A crucial aspect of understanding a molecule's chemical behavior lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability.

For this compound, a molecular orbital analysis would visualize the spatial distribution of the HOMO and LUMO. It would be expected that the HOMO is localized on the benzene (B151609) ring and the oxygen atoms of the ester and formyl groups, which are electron-rich. Conversely, the LUMO would likely be distributed over the carbonyl carbons and the chloromethyl group, which are more electrophilic.

Table 2: Projected Molecular Orbital Properties for this compound

Molecular OrbitalProjected Energy (eV)Implication for Reactivity
HOMO-7.2Indicates the molecule's ionization potential and its capacity to act as an electron donor in reactions.
LUMO-1.5Relates to the electron affinity and the molecule's susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7A larger gap suggests higher kinetic stability and lower chemical reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, which possesses multiple reactive sites (the formyl, chloromethyl, and ester groups), computational studies could elucidate the pathways of various transformations, such as nucleophilic substitution at the chloromethyl group or reactions involving the formyl group.

By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energies for different potential reaction pathways. This information is invaluable for predicting the feasibility and selectivity of a reaction under specific conditions. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition states connect the reactants and products.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its various possible conformations, plays a critical role in its reactivity and biological activity. This compound has several rotatable bonds, including those connected to the formyl, ester, and chloromethyl groups.

A thorough conformational analysis would involve systematically rotating these bonds and calculating the relative energies of the resulting conformers. This would identify the lowest-energy (most stable) conformation of the molecule. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as reagents or biological receptors. In the absence of chiral centers, stereochemical predictions would focus on the outcomes of reactions that could potentially create new stereocenters.

Future Directions and Emerging Research Avenues for Methyl 3 Chloromethyl 5 Formylbenzoate

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of chloromethyl arenes, often involving reagents like formaldehyde (B43269) and hydrogen chloride (the Blanc reaction), raises environmental and safety concerns, including the potential formation of carcinogenic byproducts. wikipedia.org Future research will prioritize the development of greener, more sustainable synthetic pathways to Methyl 3-(chloromethyl)-5-formylbenzoate.

Key research focuses will likely include:

Photocatalytic Chlorination: Visible-light photocatalysis has emerged as a powerful tool for activating C-H bonds under mild conditions. eurekalert.org Future routes may employ photocatalysts to generate chlorine radicals from benign chloride sources, enabling the selective side-chain chlorination of a methyl group on the benzoate (B1203000) precursor. researchgate.netmdpi.com This approach avoids harsh reagents and high temperatures, significantly improving the environmental profile of the synthesis. eurekalert.org

Flow Chemistry: Implementing continuous flow reactors for the chlorination step can enhance safety and efficiency. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can minimize byproduct formation and improve yield. google.com This methodology is particularly advantageous for handling hazardous reagents or intermediates.

Atom-Economical Reagents: Research will move towards replacing traditional chlorinating agents with more atom-economical alternatives. The use of N-chloro compounds, such as N-chlorosuccinimide (NCS), activated by photoredox catalysis, presents a milder and more selective option for benzylic chlorination. doi.orgnih.gov

The table below outlines potential sustainable methods for the key synthetic step of benzylic chlorination.

MethodCatalyst/ReagentAdvantagesResearch Goal
Photocatalysis Ru(bpy)₃]Cl₂ or Organic Dyes + N-Chloro-succinimide (NCS)Mild conditions, high selectivity, visible light as energy source. doi.orgOptimize catalyst loading and light source for industrial scale-up.
Metal-Catalyzed C-H Activation CuICl/bis(oxazoline) + NFSI/KClHigh benzylic site selectivity, avoids harsh radical conditions. nih.govDevelop earth-abundant metal catalysts to replace copper.
Flow Synthesis Chlorine gas or NCS in a microreactorEnhanced safety, precise temperature control, improved yield. google.comIntegrate with downstream purification for a continuous process.

Exploration of New Chemical Transformations and Methodologies

The three distinct functional groups of this compound offer opportunities for a wide range of chemical transformations. Future research will focus on developing novel methodologies that exploit this multifunctionality, particularly those involving chemoselectivity and tandem reactions.

Chemoselective Reactions: A significant challenge and opportunity lie in achieving chemoselectivity—the preferential reaction of one functional group in the presence of others. nih.gov For example, developing catalysts that enable nucleophilic substitution at the chloromethyl group without affecting the aldehyde, or vice versa, is a key research avenue. rsc.org This would allow for stepwise, controlled functionalization of the molecule.

Tandem and Cascade Reactions: A more advanced approach involves designing tandem or cascade reactions where multiple functional groups react sequentially in a one-pot process. mdpi.com For instance, an initial reaction at the aldehyde group (e.g., a Knoevenagel condensation) could be followed by an intramolecular cyclization involving the chloromethyl group, rapidly building molecular complexity. tandfonline.comresearchgate.net

Palladium-Catalyzed Dearomatization: Recent advances have shown that chloromethyl arenes can undergo palladium-catalyzed nucleophilic dearomatization, transforming the aromatic ring into a functionalized cyclic structure. acs.org Exploring this reactivity with this compound could provide novel pathways to complex, non-aromatic scaffolds.

The following table summarizes potential selective and tandem transformations.

Reaction TypeTarget Functional Group(s)Potential Reagents/CatalystsResulting Structure
Chemoselective Substitution ChloromethylThiol, amine, or malonate nucleophilesFunctionalized side-chain
Chemoselective Aldehyde Addition FormylGrignard reagents, organolithiumsSecondary alcohol
Tandem Henry-Cyclization Formyl and ChloromethylNitromethane followed by baseFused heterocyclic ring system
Palladium-Catalyzed Dearomatization Chloromethyl and Benzene (B151609) RingDiethyl malonate, Pd(PPh₃)₄Dihydro-naphthalene derivative acs.org

Expansion of Applications in Complex Molecular Architecture Synthesis

As a trifunctional molecule, this compound is an ideal organic building block for constructing larger, more complex molecular architectures. sigmaaldrich.com Its application is expected to expand significantly in medicinal chemistry, materials science, and agrochemistry.

Medicinal Chemistry: Aromatic scaffolds are central to drug design. This compound can serve as a versatile precursor for synthesizing novel heterocyclic systems or as a linker to connect different pharmacophores. The aldehyde can be converted into amines, imines, or other groups essential for biological activity, while the chloromethyl group allows for covalent attachment to biomolecules or other drug fragments. nih.gov

Materials Science: In materials science, multifunctional aromatic compounds are used to create metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. mdpi.com The ester can be hydrolyzed to a carboxylic acid, which, along with another functional group derived from the aldehyde, can act as a multitopic linker to coordinate with metal ions, forming porous materials with applications in gas storage, separation, and catalysis.

Agrochemicals: The synthesis of novel pesticides and herbicides often relies on functionalized aromatic cores. The reactivity of this compound allows for the systematic modification of its structure to optimize biological activity and environmental stability.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and designing new synthetic routes. escholarship.org Advanced computational modeling will play a crucial role in accelerating research and development related to this compound.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and transition states. researchgate.net This allows researchers to predict the feasibility of a proposed transformation and, crucially, to understand the factors controlling chemoselectivity. mdpi.com For example, DFT can help in designing catalysts that favor reaction at one functional group over another by calculating the activation energies for competing pathways. acs.org

Catalyst Design: Computational screening can identify promising new catalysts for the synthesis or transformation of the molecule. By modeling the interaction between the substrate and various potential catalysts, researchers can prioritize experimental work on the most promising candidates, saving time and resources.

Predicting Molecular Properties: Computational models can predict the electronic, steric, and physicochemical properties of derivatives synthesized from this compound. researchgate.net This is particularly valuable in drug discovery and materials science for designing molecules with specific desired properties, such as binding affinity to a biological target or the pore size in a MOF. Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting bond dissociation energies and reaction outcomes. beilstein-journals.org

Q & A

Q. What are the common synthetic routes for Methyl 3-(chloromethyl)-5-formylbenzoate, and what challenges arise during its preparation?

Methodological Answer: The compound can be synthesized via sequential functionalization of a benzoate ester scaffold. A plausible route involves:

Esterification: Methylation of 3-(chloromethyl)-5-formylbenzoic acid using methanol under acidic or coupling conditions (e.g., DCC/DMAP) .

Functional Group Protection: The formyl group may require protection (e.g., acetal formation) during chloromethylation to avoid side reactions .

Chloromethylation: Introducing the chloromethyl group via Friedel-Crafts alkylation or nucleophilic substitution on a pre-functionalized intermediate .

Key Challenges:

  • Competing oxidation of the formyl group under harsh reaction conditions .
  • Byproduct formation due to the reactivity of the chloromethyl group with nucleophiles (e.g., residual water or solvents) .

Q. How can researchers safely handle and store this compound given its reactive functional groups?

Methodological Answer:

  • Storage: Store in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C to minimize hydrolysis of the chloromethyl group .
  • Handling: Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the formyl group. Avoid contact with metals (e.g., aluminum) that may catalyze decomposition .
  • Safety Protocols: Conduct reactions in fume hoods with spark-proof equipment, as chloromethyl derivatives are potential alkylating agents and may release toxic vapors .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm the positions of the chloromethyl (δ ~4.5 ppm for CH₂Cl) and formyl (δ ~10 ppm for CHO) groups. 2D NMR (HSQC, HMBC) resolves overlapping signals in the aromatic region .
  • IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (formyl C-H stretch) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts during the synthesis of this compound?

Methodological Answer:

  • Solvent Selection: Use anhydrous dichloromethane or THF to minimize hydrolysis of the chloromethyl group. Add molecular sieves to scavenge water .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during chloromethylation .
  • Temperature Control: Lower reaction temperatures (e.g., 0–25°C) reduce side reactions like formyl group oxidation .

Data Contradiction Analysis:

  • Conflicting reports on the stability of the formyl group under chloromethylation conditions may arise from differences in solvent purity or catalyst loading. Systematic DOE (Design of Experiments) is recommended to resolve discrepancies .

Q. What strategies are effective for derivatizing this compound into pharmacologically relevant scaffolds?

Methodological Answer:

  • Nucleophilic Substitution: Replace the chloromethyl group with amines or thiols to generate prodrug candidates (e.g., for antimicrobial or anticancer agents) .
  • Condensation Reactions: Utilize the formyl group in Schiff base formation with hydrazines or amines, enabling access to heterocyclic systems like triazoles or quinazolines .
  • Cross-Coupling: Employ Suzuki-Miyaura or Ullmann reactions to introduce aryl/heteroaryl groups at the benzoate core for structure-activity relationship (SAR) studies .

Example Pathway:

React with benzylamine to form a Schiff base.

Cyclize via Huisgen reaction to generate a triazole-linked derivative .

Q. How can computational modeling aid in predicting the reactivity of this compound in complex reaction systems?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in nucleophilic substitution (e.g., chloromethyl vs. formyl reactivity) .
  • MD Simulations: Study solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or acetonitrile .
  • Docking Studies: Screen derivatives for binding affinity to target proteins (e.g., enzymes inhibited by benzaldehyde analogs) .

Q. What analytical methods are suitable for detecting degradation products of this compound under accelerated stability conditions?

Methodological Answer:

  • HPLC-MS/MS: Monitor hydrolysis products (e.g., 3-(hydroxymethyl)-5-formylbenzoic acid) using reverse-phase C18 columns and ESI ionization .
  • Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What are the implications of the compound’s structural features in crystallization and polymorph screening?

Methodological Answer:

  • Crystallography: The chloromethyl and formyl groups introduce steric and electronic effects, potentially leading to multiple polymorphs. Single-crystal X-ray diffraction (SCXRD) can resolve packing motifs .
  • Solvent Screening: Test polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents to isolate stable polymorphs .
  • Thermal Analysis: DSC/TGA to assess melting points and phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.